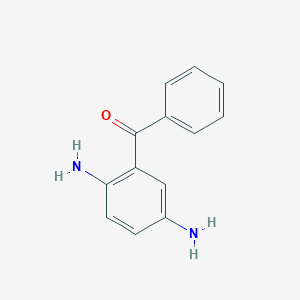

3,6-Diaminobenzophenone

Description

Overview of Diaminobenzophenone Structural Variations

The fundamental structure of diaminobenzophenone consists of a central carbonyl group connecting two phenyl rings, with an amino group substituted on each ring or both on the same ring. The specific location of these amino groups defines the isomer. Key examples include 3,4'-diaminobenzophenone, 4,4'-diaminobenzophenone (B1212843), 2,4'-diaminobenzophenone (B86652), 2,2'-diaminobenzophenone, and 3,3'-diaminobenzophenone (B177173). Each isomer possesses a unique molecular geometry and electronic distribution, which in turn dictates its reactivity and potential applications. For instance, the positioning of the amino groups can influence the polymerizability of the monomer and the properties of the resulting polymer.

Historical Context of Diaminobenzophenone Research in Organic and Inorganic Chemistry

The study of diaminobenzophenones has a rich history intertwined with the development of polymer chemistry and the synthesis of complex organic molecules. Early research was often driven by the need for robust materials with high thermal stability, leading to the investigation of various diaminobenzophenone isomers as building blocks for polyimides and other aromatic polymers. In organic synthesis, these compounds have served as crucial intermediates. For example, 3,4-diaminobenzophenone (B196073) is a key precursor in the synthesis of the anthelmintic drug mebendazole. tandfonline.com In inorganic chemistry, the amino groups of diaminobenzophenones provide excellent coordination sites for metal ions, leading to the formation of Schiff base complexes with diverse applications. researchgate.netroyalliteglobal.comresearchgate.net

Comparative Analysis of Isomeric Diaminobenzophenones (e.g., 3,4'-, 4,4'-, 2,4'-, 2,2'-, 3,3'-)

The different isomers of diaminobenzophenone exhibit a range of physical and chemical properties. This variation is a direct consequence of the substitution pattern of the amino groups on the benzophenone (B1666685) framework.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 3,6-Diaminobenzophenone | C13H12N2O | 212.25 | Not readily available | Not readily available |

| 3,4'-Diaminobenzophenone | C13H12N2O | 212.25 | 121-122.5 prepchem.com | 39070-63-8 stenutz.eu |

| 4,4'-Diaminobenzophenone | C13H12N2O | 212.25 | 243-247 sigmaaldrich.com | 611-98-3 sigmaaldrich.com |

| 2,4'-Diaminobenzophenone | C13H12N2O | 212.25 | Not readily available | 14963-42-9 chemicalbook.com |

| 2,2'-Diaminobenzophenone | C13H12N2O | 212.25 | Not readily available | 606-10-0 chemicalbook.com |

| 3,3'-Diaminobenzophenone | C13H12N2O | 212.25 | Not readily available | 611-79-0 chemshuttle.com |

| 3,4-Diaminobenzophenone | C13H12N2O | 212.25 | 115-117 sigmaaldrich.com | 39070-63-8 sigmaaldrich.com |

| Data sourced from various chemical suppliers and databases. |

The synthesis of these isomers often involves the reduction of the corresponding dinitrobenzophenone precursors. For instance, 3,4'-diaminobenzophenone can be synthesized by the reduction of 4-chloro-3,4'-dinitrobenzophenone. prepchem.com Similarly, 3,4-diaminobenzophenone is typically prepared by the reduction of 3-nitro-4-aminobenzophenone. tandfonline.com The choice of synthetic route can be influenced by the desired isomer and the availability of starting materials.

Academic Research Rationale for Investigating this compound and Related Scaffolds

While isomers like 3,4'- and 4,4'-diaminobenzophenone are well-studied and commercially available, research into less common isomers such as this compound is driven by the quest for novel materials and molecules with unique properties. The specific substitution pattern of this compound is expected to impart distinct conformational and electronic characteristics.

Academic interest in this compound and related structures stems from several key areas:

Polymer Science: The unique geometry of the 3,6-isomer could lead to the development of new polyimides and other high-performance polymers with tailored solubility, thermal stability, and mechanical properties. The non-linear arrangement of the amino groups might disrupt chain packing, potentially leading to more amorphous and processable polymers.

Coordination Chemistry: The chelating ability of the diamino functionality in the 3,6-isomer could result in the formation of novel metal complexes with interesting catalytic or photophysical properties. The specific bite angle and electronic environment offered by this ligand are different from those of other isomers.

Medicinal Chemistry: As seen with 3,4-diaminobenzophenone's role in mebendazole, the diaminobenzophenone scaffold is a viable pharmacophore. Investigating the biological activity of derivatives of the 3,6-isomer could lead to the discovery of new therapeutic agents. For example, derivatives of 2,5-diaminobenzophenone have been studied for their antimalarial activities. scielo.br

Materials Science: The chromophoric benzophenone core, combined with the reactive amino groups, makes this compound a candidate for the synthesis of novel dyes, pigments, and photosensitive materials. medchemexpress.com Research into Schiff bases derived from 3,3'-diaminobenzophenone has explored their potential in areas like proton transfer reactions and electronic devices. kemisamfundet.se

The synthesis of 2,4'-diaminobenzophenone has been reported through the oxidation of 2,4'-dinitrodiphenylmethane (B156529) followed by hydrogenation. nasa.gov This highlights the multi-step synthetic efforts often required for accessing specific, less common isomers, underscoring the deliberate and focused nature of research in this area.

Structure

3D Structure

Properties

CAS No. |

18330-94-4 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

(2,5-diaminophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H12N2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |

InChI Key |

WJWKTVHKQDEXEQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |

Synonyms |

2,5-diaminobenzophenone |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Diaminobenzophenones

Established Synthesis Routes to Diaminobenzophenone Isomers

The preparation of various diaminobenzophenone isomers relies on a few principal reaction pathways. These routes are often multi-step processes that begin with substituted benzophenone (B1666685) precursors.

A primary and widely utilized method for synthesizing diaminobenzophenones is the chemical reduction of the corresponding dinitrobenzophenone precursors. This approach is effective for producing isomers such as 3,3'- and 3,4'-diaminobenzophenone. prepchem.comgoogle.com The core of this method involves the conversion of two nitro groups (-NO₂) into amino groups (-NH₂) using a reducing agent and often a catalyst.

Historically, tin compounds in concentrated hydrochloric acid were used for this reduction. google.com However, modern industrial processes often favor catalytic hydrogenation due to advantages in efficiency, waste management, and product purity. google.com The reaction typically involves hydrogen gas in the presence of a metal catalyst. Common catalytic systems include palladium on carbon (Pd/C) or palladium on alumina. prepchem.comprepchem.com The choice of solvent, temperature, and pressure can be optimized to maximize yield and purity. google.com

For instance, the synthesis of 3,4'-diaminobenzophenone can be achieved by the catalytic reduction of 4-chloro-3,4'-dinitrobenzophenone. In this process, the reduction of the nitro groups and the dechlorination occur concurrently to yield the final product. prepchem.com

Table 1: Examples of Catalytic Reduction for Diaminobenzophenone Synthesis

| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,3'-Dinitro-4,4'-dichloro benzophenone | 5% Pd/C | Methyl cellosolve | 30-50 | Hydrogen Gas | 3,3'-Diaminobenzophenone (B177173) | 79.2% | prepchem.com |

| 4-Chloro-3,4'-dinitro benzophenone | 5% Palladium/Alumina | 1,2-Dichloroethane | 30-35 | Hydrogen Gas | 3,4'-Diaminobenzophenone | 83% | prepchem.com |

Amination reactions provide another strategic route to diaminobenzophenones, particularly when a suitable halogenated precursor is available. This method involves the nucleophilic substitution of a halide (typically chlorine) on the benzophenone ring with an amino group. High-pressure ammoniation, using aqueous ammonia at elevated temperatures and pressures, is a common industrial technique for this transformation. google.com

A notable example is the synthesis of 3,4-diaminobenzophenone (B196073) from 3-nitro-4-chloro-benzophenone. google.com The process is a two-step reaction:

Ammoniation: The chloro-substituted precursor is heated with aqueous ammonia in an autoclave. The pressure and temperature are carefully controlled to facilitate the replacement of the chlorine atom with an amino group, yielding 3-nitro-4-amino-benzophenone. google.com

Reduction: The resulting intermediate, which now contains one amino group and one nitro group, undergoes catalytic hydrogenation to reduce the nitro group, yielding the final 3,4-diaminobenzophenone. google.com

Table 2: High-Pressure Ammoniation for 3,4-Diaminobenzophenone Synthesis

| Precursor | Reagents | Solvent | Temperature (°C) | Pressure (MPa) | Intermediate | Reference |

|---|---|---|---|---|---|---|

| 3-Nitro-4-chloro-benzophenone | 24% Aqueous Ammonia | Isopropyl Alcohol | 90-95 | 0.4-0.45 | 3-Nitro-4-amino-benzophenone | google.com |

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds and is essential for constructing the core benzophenone structure itself. google.com This reaction can be integrated into a multi-step synthesis of diaminobenzophenones. The process typically involves reacting an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com

In the context of diaminobenzophenone synthesis, a strategic approach begins with the Friedel-Crafts reaction between a substituted benzoyl chloride and a substituted benzene (B151609). For example, 3-nitrobenzoyl chloride can be reacted with chlorobenzene to produce a mixture of chloronitrobenzophenone isomers. google.com This isomer mixture can then be subjected to further nitration to introduce a second nitro group. The resulting chlorodinitrobenzophenone mixture is then catalytically reduced and dechlorinated in a final step to produce the desired diaminobenzophenone, such as 3,3'- or 3,4'-diaminobenzophenone. google.com This pathway avoids the challenges of direct nitration of benzophenone, which often leads to complex mixtures of isomers that are difficult to separate. google.com

Targeted Synthesis of 3,6-Diaminobenzophenone: Current Approaches and Synthetic Challenges

While synthetic routes for isomers like 3,3'-, 3,4'-, and 4,4'-diaminobenzophenone (B1212843) are well-established, the targeted synthesis of this compound presents significant regiochemical challenges. Publicly available chemical literature does not detail a standard, high-yield synthetic pathway for this specific isomer, highlighting the difficulties in controlling substituent placement on the benzophenone core.

The primary challenge in synthesizing this compound lies in the selection and design of a precursor that can enforce the desired substitution pattern. The directing effects of substituents on the aromatic rings govern the position of incoming groups during reactions like nitration.

Directing Group Effects: The benzoyl group is a deactivating, meta-directing group. Therefore, attempting to dinitrate benzophenone itself would preferentially yield 3,3'- and 3,5-isomers, not the 3,6-isomer. The synthesis of a 3,6-dinitrated precursor is not straightforward.

Regiochemical Control: Achieving the 3,6-substitution pattern would require a carefully planned, multi-step synthesis starting from a precursor where the positions are already correctly functionalized. This often involves using starting materials with blocking groups or activating/deactivating groups that can be later converted or removed. The difficulty in advantageously preparing the correct dinitro- or halo-nitro precursors is a significant barrier. google.com The development of methodologies for the regioselective synthesis of complex molecules often requires precise control over reaction conditions and substrate structure to favor the formation of one isomer over others. nih.gov

Assuming a suitable precursor like 3,6-dinitrobenzophenone could be synthesized, the final step would be the reduction of the two nitro groups. This reduction is a well-understood transformation. Several catalytic systems are effective for the reduction of aromatic nitro compounds.

The choice of the reduction system can be critical, especially if the precursor contains other sensitive functional groups.

Palladium on Carbon (Pd/C): This is a highly efficient and common catalyst for hydrogenation, typically using hydrogen gas as the reductant. prepchem.com

Raney Nickel: This is another effective catalyst for reducing nitro groups. google.com

Metal/Acid Systems: Systems like iron powder in the presence of an acid or a salt like ammonium chloride are also used for the reduction of nitro groups and can sometimes offer better selectivity or milder conditions than catalytic hydrogenation. mdpi.com

The challenge is not in the reduction step itself, but in the lack of an established route to the necessary 3,6-disubstituted precursor.

Optimization of Reaction Conditions for Enhanced Purity and Yield

For the catalytic hydrogenation of dinitroaromatic compounds, catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly employed. The optimization would involve screening these catalysts for the highest conversion of the dinitro compound and selectivity towards the desired diamine, minimizing side reactions. The catalyst loading and the hydrogen pressure are critical variables; higher pressures generally increase the reaction rate but may also lead to over-reduction or other side reactions if not carefully controlled.

The choice of solvent can significantly influence the reaction. Solvents like ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF) are often used. The ideal solvent should provide good solubility for the starting material and be inert under the reaction conditions. The reaction temperature is another crucial factor. While higher temperatures can accelerate the reaction, they can also promote the formation of impurities. Therefore, an optimal temperature profile would need to be determined experimentally to balance reaction rate and selectivity.

A hypothetical optimization study could involve a Design of Experiments (DoE) approach to systematically investigate the effects of these parameters and their interactions on the yield and purity of this compound.

Interactive Data Table: Hypothetical Parameters for Optimization of this compound Synthesis

| Parameter | Range/Options | Potential Impact on Purity and Yield |

| Catalyst | Pd/C, PtO₂, Raney Ni | Affects reaction rate and selectivity. |

| Catalyst Loading (%) | 1-10 | Higher loading can increase rate but also cost. |

| Hydrogen Pressure (psi) | 50-500 | Influences reaction rate and potential for side reactions. |

| Temperature (°C) | 25-100 | Affects reaction kinetics and impurity formation. |

| Solvent | Ethanol, Methanol, THF | Impacts solubility and reaction pathway. |

| Reaction Time (h) | 1-24 | Important for ensuring complete conversion. |

Investigation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specific to the synthesis of this compound are not documented in the available literature. The following sections outline the probable reaction pathways and areas for investigation based on the general understanding of dinitroaromatic compound reduction.

Elucidation of Reaction Intermediates

The reduction of a dinitroaromatic compound to a diamine is a stepwise process that proceeds through several intermediates. For the reduction of 3,6-dinitrobenzophenone, the reaction would likely follow one of two main pathways: the direct reduction pathway or the condensation pathway.

In the direct reduction pathway , one nitro group is fully reduced to an amine before the reduction of the second nitro group begins. The key intermediates in this pathway would be 3-amino-6-nitrobenzophenone and 3-nitro-6-aminobenzophenone. Further reduction of the remaining nitro group would then yield the final product, this compound.

The condensation pathway involves the partial reduction of both nitro groups to intermediate species such as nitroso and hydroxylamino groups. These intermediates can then react with each other to form azoxy, azo, and hydrazo compounds as dimeric intermediates before being cleaved and further reduced to the final diamine.

Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be essential to detect and characterize these transient intermediates during the reaction.

Kinetic Studies of Synthesis Pathways

Kinetic studies are crucial for understanding the reaction rates and the factors that influence them. For the synthesis of this compound, such studies would involve monitoring the concentration of the reactant (3,6-dinitrobenzophenone), intermediates, and the final product over time under various reaction conditions.

The data obtained could be used to determine the reaction order with respect to the reactants and catalyst, as well as the activation energy of the reaction. This information is vital for designing an efficient and scalable industrial process. The rate of hydrogenation is often influenced by factors such as the mass transfer of hydrogen from the gas phase to the catalyst surface and the intrinsic kinetics of the surface reaction.

Mechanistic Elucidation of Side Reactions and Impurity Formation

During the synthesis of diaminobenzophenones, several side reactions can occur, leading to the formation of impurities that can affect the purity and yield of the final product. While specific impurities for the 3,6-isomer are not reported, common side reactions in the reduction of dinitroaromatics include:

Incomplete reduction: This leads to the presence of residual nitro-amino intermediates in the final product.

Over-reduction: The carbonyl group of the benzophenone could potentially be reduced to a methylene group, especially under harsh reaction conditions, leading to the formation of diaminodiphenylmethane derivatives.

Condensation reactions: As mentioned earlier, the formation of azoxy, azo, and hydrazo compounds can occur, and if these are not fully converted to the diamine, they will remain as impurities.

Dehalogenation: If the starting material contains halogen substituents, these can be removed during catalytic hydrogenation.

Identifying these impurities would require techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Understanding the mechanisms of their formation is key to developing strategies to minimize their presence, such as by carefully controlling the reaction conditions or by using more selective catalysts.

Chemical Transformations and Derivatization Strategies of Diaminobenzophenones

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, characterized by the carbon-nitrogen double bond (imine), are typically formed through the condensation of a primary amine with an aldehyde or a ketone. This reaction is one of the most fundamental transformations for molecules containing amino groups.

The two primary amine groups of 3,6-diaminobenzophenone are expected to react with aldehydes and ketones to form bis-imine derivatives. The reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine. While specific studies on this compound are not available, the general reaction mechanism is well-understood. A typical reaction would involve refluxing the diamine with a stoichiometric amount of an aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid.

Table 1: Potential Reactants for Schiff Base Formation with this compound

| Carbonyl Compound | Type | Potential Product Structure |

| Benzaldehyde | Aldehyde | Bis(benzylideneamino)benzophenone |

| Salicylaldehyde | Aldehyde | Bis((2-hydroxybenzylidene)amino)benzophenone |

| Acetone | Ketone | Bis(isopropylideneamino)benzophenone |

| Acetophenone | Ketone | Bis((1-phenylethylidene)amino)benzophenone |

The synthesis of Schiff base ligands from diaminobenzophenones can yield both symmetrical and unsymmetrical products.

Symmetrical Ligands: These are formed when this compound is reacted with two equivalents of the same aldehyde or ketone. This results in a molecule with two identical imine functionalities, leading to a ligand with C2 symmetry.

Unsymmetrical Ligands: The synthesis of unsymmetrical Schiff bases is more complex. It would require a stepwise reaction. First, a mono-condensation reaction would be performed by reacting the diamine with one equivalent of a carbonyl compound to form a mono-imine intermediate. This intermediate would then be isolated and reacted with a different carbonyl compound to form the unsymmetrical bis-imine product. This stepwise approach allows for the introduction of two different functional moieties onto the same ligand scaffold.

Azo-Coupling Reactions and Azo-Schiff Base Ligands

Azo compounds, containing the -N=N- functional group, are typically synthesized through the reaction of a diazonium salt with an activated aromatic ring. While this compound itself would first need to be diazotized, it is more commonly used to create Azo-Schiff base ligands. This involves first preparing an azo-aldehyde or azo-ketone and then condensing it with the diamine. This multi-step synthesis creates complex ligands where the chromophoric azo group is integrated into a larger Schiff base structure, which can be valuable for creating colorimetric sensors or dyes.

Macrocyclic Ligand Synthesis via Template Reactions

The geometry of this compound makes it a candidate for the synthesis of macrocyclic ligands. In a template reaction, a metal ion is used to organize the precursor molecules into a specific orientation that facilitates the ring-closing reaction. The reaction of this compound with a dicarbonyl compound (like a dialdehyde (B1249045) or diketone) in the presence of a suitable metal ion (e.g., Ni(II), Cu(II)) could lead to the formation of a tetraaza macrocyclic complex. The metal ion holds the reactants in proximity, favoring the intramolecular cyclization over intermolecular polymerization. Subsequent removal of the metal ion template would yield the metal-free macrocyclic ligand.

Polycondensation Reactions for Polymeric Material Precursors (e.g., Polyimides)

Diamines are critical monomers for the synthesis of high-performance polymers like polyimides. The traditional route to polyimides involves the polycondensation reaction of a diamine with a dianhydride. This two-step process first forms a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final, robust polyimide.

While isomers like 4,4'-diaminobenzophenone (B1212843) and 3,3'-diaminobenzophenone (B177173) are commonly used to impart specific properties like solubility and processability to polyimides, the use of this compound for this purpose is not documented. Theoretically, it could serve as a monomer, reacting with dianhydrides such as pyromellitic dianhydride (PMDA) or 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) to produce novel polyimides. The properties of such polymers would be influenced by the specific geometry of the 3,6-isomer.

Other Functionalization Reactions for Molecular Architectures

The reactive amine groups of this compound open pathways to other functionalizations beyond those already discussed. For instance, acylation with acid chlorides or anhydrides would produce polyamides. These reactions could be employed to synthesize new polymers or to build more complex, discrete molecular architectures. The central benzophenone (B1666685) unit itself can participate in photochemical reactions, a property that could be exploited in the design of photo-responsive materials. The development of novel covalent organic frameworks (COFs) often utilizes diamine linkers, and this compound could potentially be explored as a building block for new porous materials with unique topologies.

In-depth Analysis Reveals Scarcity of Research on this compound's Coordination Chemistry

A comprehensive review of scientific literature indicates a notable absence of dedicated research on the coordination chemistry of the specific chemical compound this compound. While the broader class of diaminobenzophenone derivatives has been explored for their ability to form metal complexes, the focus has overwhelmingly been on the 3,4- and 4,4'-isomers, leaving a significant knowledge gap regarding the 3,6-isomer.

Extensive searches of chemical databases and scholarly articles did not yield specific studies outlining the ligand design principles, synthesis of metal complexes, or detailed structural elucidation of coordination compounds involving a this compound scaffold. This suggests that the coordination chemistry of this particular isomer is a largely unexplored area within the scientific community.

In contrast, a wealth of information is available for the closely related 3,4-diaminobenzophenone (B196073) . Researchers have extensively utilized this isomer to synthesize a variety of Schiff base ligands and subsequently, a range of transition metal complexes. Studies on 3,4-diaminobenzophenone detail its complexation with metals such as nickel(II), copper(II), zinc(II), and cobalt(II/III). researchgate.netrasayanjournal.co.inroyalliteglobal.comsrce.hrcumhuriyet.edu.tr The resulting complexes have been thoroughly characterized using techniques like FT-IR, UV-Vis, NMR spectroscopy, and mass spectrometry to understand their structure and properties. researchgate.netroyalliteglobal.comsrce.hr

The reason for the prevalence of research on the 3,4-isomer likely lies in the proximity of the two amino groups. This ortho-positioning is highly conducive to the formation of stable five- or six-membered chelate rings with metal ions, a fundamental principle in coordination chemistry. The 1,2-diamine arrangement in 3,4-diaminobenzophenone readily reacts with dicarbonyl compounds or salicylaldehydes to form tetradentate ligands that can effectively encapsulate metal ions. researchgate.netrasayanjournal.co.in

Given the specific request for information solely on This compound , it is important to note the current limitations imposed by the available scientific literature. It is possible that the intended compound of interest was the more commonly studied 3,4-diaminobenzophenone. Further investigation into the coordination chemistry of this compound would be required to provide the detailed analysis requested. Without such foundational research, a comprehensive article on its coordination chemistry cannot be accurately generated at this time.

Coordination Chemistry of Diaminobenzophenone Derivatives

Thermodynamic Parameters of Complex Formation and Stability Constants

The thermodynamic stability of metal complexes is a crucial aspect of coordination chemistry, providing insights into the strength of metal-ligand interactions. The stability of these complexes is quantified by the formation constant (K) or stability constant (β), with higher values indicating greater stability. rasayanjournal.co.inscispace.com The thermodynamic parameters, namely the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), further elucidate the spontaneity and driving forces of the complexation reaction. scispace.comscispace.com

For Schiff base ligands derived from 3,4-diaminobenzophenone (B196073), studies have shown that the stability of their complexes with transition metal ions such as Ni(II), Cu(II), and Zn(II) can be determined spectrophotometrically. researchgate.net The formation constants (Kf) for these complexes are influenced by the nature of the substituents on the Schiff base ligand and the metal ion. researchgate.net For instance, the complexation is often found to be a spontaneous process, as indicated by negative values of ΔG. scispace.com

The relationship between these thermodynamic parameters is given by the equation: ΔG = ΔH - TΔS

A negative ΔH suggests that the complex formation is an exothermic process, driven by the formation of strong metal-ligand bonds. scispace.com The entropy change (ΔS) reflects the change in the degree of randomness of the system upon complexation. scispace.com

Table 1: Illustrative Thermodynamic Data for Metal Complexes of a Schiff Base Derived from 3,4-Diaminobenzophenone

| Metal Ion | Log K | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Co(II) | > Cu(II) | Data not available | Exothermic | Unfavorable |

| Ni(II) | < Cu(II) | Data not available | Data not available | Data not available |

| Cu(II) | > Ni(II) | Data not available | Data not available | Data not available |

| Zn(II) | < Co(II) | Data not available | Data not available | Data not available |

Note: This table is illustrative and based on general findings for diaminobenzophenone derivatives. scispace.com Specific values are not provided as they vary significantly with the specific ligand and experimental conditions. The stability order for one studied system was found to be CoL > CuL > NiL > ZnL. scispace.com

Investigation of Coordination Modes and Geometries

The coordination modes of diaminobenzophenone derivatives, particularly Schiff bases, are typically determined using a combination of spectroscopic techniques (FT-IR, UV-Vis, NMR) and elemental analysis. srce.hrroyalliteglobal.comcumhuriyet.edu.tr These studies reveal how the ligand binds to the metal center and the resulting geometry of the complex.

For tetradentate Schiff base ligands derived from 3,4-diaminobenzophenone, coordination with metal ions like Co(II), Ni(II), and Cu(II) generally occurs through the nitrogen atoms of the azomethine groups and the oxygen atoms of the hydroxyl groups. royalliteglobal.comcumhuriyet.edu.tr The disappearance of the phenolic O-H proton signal in the ¹H NMR spectrum of the complex compared to the free ligand is a key indicator of coordination via the hydroxyl oxygen. srce.hr Similarly, a shift in the stretching frequency of the C=N (azomethine) group in the FT-IR spectrum upon complexation confirms the involvement of the azomethine nitrogen in bonding to the metal ion. srce.hrroyalliteglobal.com

The geometry of the resulting metal complexes can vary depending on the metal ion and the specific ligand structure. For example, Cu(II) and VO(IV) complexes of salen-type Schiff bases derived from 3,4-diaminobenzophenone have been reported to exhibit square-planar and square-pyramidal geometries, respectively. tandfonline.com In other cases, octahedral geometries have been proposed for complexes of Co(II), Ni(II), and Cu(II) with azo-Schiff base ligands derived from 3,4-diaminobenzophenone. royalliteglobal.com

Table 2: Spectroscopic Evidence for Coordination in a Schiff Base Complex of 3,4-Diaminobenzophenone

| Spectroscopic Technique | Observation | Interpretation |

| ¹H NMR | Disappearance of phenolic O-H proton signal | Coordination via deprotonated hydroxyl group |

| ¹H NMR | Downfield shift of azomethine proton signal | Coordination of the azomethine nitrogen to the metal |

| FT-IR | Shift in ν(C=N) stretching frequency | Involvement of the azomethine nitrogen in coordination |

| FT-IR | Appearance of new bands in the far-IR region | Formation of M-N and M-O bonds |

Note: This table summarizes general spectroscopic observations for Schiff base derivatives of 3,4-diaminobenzophenone. srce.hrroyalliteglobal.com

Advanced Materials Science Applications of Diaminobenzophenones

Polymeric Materials and Precursors

Diaminobenzophenones serve as crucial monomers and curing agents in the synthesis of robust polymeric materials, prized for their thermal stability and mechanical strength.

Polyimide Synthesis and Polymerization Studies

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal and chemical resistance. vt.edu The synthesis of polyimides often follows a conventional two-step method. vt.edutitech.ac.jp This process begins with the reaction of an aromatic diamine monomer with an aromatic dianhydride in a polar aprotic solvent at ambient temperature. vt.edu This initial step involves a nucleophilic attack of the amino group on the carbonyl carbon of the anhydride, leading to the formation of a soluble poly(amic acid) precursor. vt.educore.ac.uk

In the second step, this poly(amic acid) is converted into the final polyimide through a process called imidization, which involves the removal of water. core.ac.uk This can be achieved either by thermal treatment, where the poly(amic acid) is gradually heated to high temperatures (250-350°C), or through chemical dehydration using agents like acetic anhydride. core.ac.uk Aromatic diamines like diaminobenzophenone isomers are suitable candidates for this process, contributing to the rigidity and thermal stability of the resulting polyimide backbone. The properties of the final polyimide, such as its glass transition temperature, thermal stability, and mechanical strength, are directly influenced by the chemical structure of the diamine and dianhydride monomers used. researchgate.net

Integration into Epoxy Resins and Other Polymer Formulations

Epoxy resins are versatile thermosetting polymers widely used as coatings, adhesives, and matrix materials for composites due to their excellent adhesion, chemical resistance, and mechanical properties. mdpi.comrsc.org These properties are achieved through a curing process, where the liquid epoxy prepolymer is cross-linked to form a rigid three-dimensional network. Aromatic diamines are commonly employed as curing agents or hardeners in these formulations. epo.org

Isomers such as 3,3'-diaminobenzophenone (B177173) are utilized as conventional aromatic diamine hardeners. epo.org During the curing process, the primary amine groups (N-H) of the diaminobenzophenone react with the epoxide groups of the resin. epo.org This reaction creates a highly cross-linked polymer structure, imparting high thermal stability and mechanical strength to the final material. The choice of the diamine hardener is critical as it influences the processing characteristics (like viscosity and cure time) and the ultimate performance properties of the cured epoxy system.

Adsorbent Materials Development

The amine groups present in diaminobenzophenones offer active sites for functionalization, making them suitable for the development of advanced adsorbent materials for environmental applications.

Fabrication of Functionalized Nanoadsorbents for Environmental Remediation

Functionalized magnetic nanoparticles (MNPs) have emerged as effective materials for environmental remediation due to their high surface area and ease of separation from solutions using a magnetic field. nih.gov In one study, a novel nanoadsorbent was synthesized by functionalizing magnetic nanoparticles with 3,4-diaminobenzophenone (B196073) (DABP). nih.gov The fabrication involved a co-precipitation and sol-gel method to create a core-shell structure of Fe3O4/AC@SiO2 (iron oxide/activated carbon coated with silica), which was then functionalized with DABP. nih.gov This process anchors the diaminobenzophenone molecules to the surface of the nanoparticles, creating a material with a high affinity for specific pollutants. The resulting Fe3O4/AC@SiO2@DABP magnetic nanoparticles were characterized by various techniques, including SEM, FTIR, and BET surface area analysis, to confirm their structure and properties. nih.gov

Adsorption and Desorption Mechanisms of Volatile Organic Compounds (VOCs)

The removal of volatile organic compounds (VOCs), such as benzene (B151609) and toluene, is a significant challenge in environmental pollution control. rsc.org The 3,4-diaminobenzophenone-functionalized magnetic nanoparticles (Fe3O4/AC@SiO2@DABP MNPs) have demonstrated excellent performance in capturing these gaseous pollutants. nih.gov

Research has shown that these nanoadsorbents have a high adsorption capacity for both benzene and toluene. nih.gov The adsorption mechanism is believed to be a physical process, as suggested by kinetic and isotherm studies. nih.gov A key advantage of these materials is their reusability. The Fe3O4/AC@SiO2@DABP MNPs exhibit high reproducibility in adsorption and desorption cycles. nih.gov After five consecutive cycles, the adsorbent retained over 94% of its initial adsorption capacity for both benzene and toluene, highlighting its potential as a cost-effective and reusable solution for VOC abatement. nih.gov

| Volatile Organic Compound | Max. Adsorption Capacity (mg/g) | Optimal Contact Time (min) | Optimal Initial Conc. (ppm) | Optimal Temperature (°C) |

|---|---|---|---|---|

| Benzene | 530.99 | 55.47 | 17.57 | 29.09 |

| Toluene | 666.00 | 57.54 | 17.83 | 27.93 |

Optical Materials Research

Benzophenone (B1666685) derivatives are being explored for their potential in the field of optical materials, particularly for nonlinear optical (NLO) applications. NLO materials can alter the properties of light and are crucial for technologies like photonics. researchgate.net Research efforts have included the growth of bulk single crystals of benzophenone derivatives. Specifically, 3,4-Diaminobenzophenone (3,4-DABP) has been selected for study and successfully grown as a bulk crystal using a slow evaporation technique. researchgate.net The development of such organic NLO crystals is a significant area of research due to their potential for high efficiency and rapid response times compared to inorganic materials. researchgate.net

Non-Linear Optical (NLO) Properties of Derived Compounds

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical computing and high-speed communications. The NLO response of a material is its ability to alter the properties of light, which is dependent on the molecular structure of the compound. Organic materials, particularly polymers with specific functional groups, are promising candidates for NLO applications due to their high NLO coefficients and tunable properties.

Compounds derived from aromatic diamines are foundational in the synthesis of high-performance polymers, such as polyimides, which can be engineered to possess significant NLO properties. The benzophenone structure itself is known to exhibit second-order NLO effects, such as second-harmonic generation (SHG), a phenomenon where light of a specific frequency is converted to light with twice the frequency. uni-osnabrueck.de Theoretical studies have shown that the conjugated bonds within the benzophenone moiety contribute to a good second-order nonlinear optical polarizability. uni-osnabrueck.de

When 3,6-Diaminobenzophenone is used as a monomer in polymerization, the resulting polymer chain incorporates the benzophenone unit. This integration can lead to materials with a significant third-order NLO response. The key to NLO activity in these polymers is the presence of a delocalized π-electron system, which allows for charge transfer. The benzophenone group can act as an electron-accepting unit, and when combined with electron-donating groups within the polymer backbone, it can create a "push-pull" system that enhances the molecular hyperpolarizability (β), a measure of the NLO activity of a molecule. researchgate.net

Research into benzophenone derivatives has demonstrated their potential for NLO applications. For instance, the SHG efficiencies of various derivatives have been measured relative to standard materials like potassium dihydrogen phosphate (B84403) (KDP). While specific data for polymers derived from this compound is not widely reported, the principles of NLO material design suggest its potential as a valuable component. The performance of such materials is typically quantified by their hyperpolarizability values.

Table 1: Representative Non-Linear Optical (NLO) Properties of Organic Materials This table presents illustrative data for typical NLO chromophores to demonstrate the key parameters used to evaluate these materials, as specific data for this compound derivatives is not readily available.

| Compound Class | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability (γ) (esu) | Application Potential |

|---|---|---|---|

| Stilbene Derivatives | 10⁻³⁰ to 10⁻²⁸ | 10⁻³⁶ to 10⁻³⁴ | Optical Switching, SHG |

| Azo Dye Polymers | 10⁻²⁹ to 10⁻²⁷ | 10⁻³⁵ to 10⁻³³ | Data Storage, Waveguides |

Note: esu = electrostatic unit.

Chromophoric Applications in Dyes and Pigments

The structural features of this compound make it a suitable precursor for the synthesis of dyes and pigments. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible spectrum (400–800 nm). The color is determined by the molecule's electronic structure, specifically the energy gap between molecular orbitals.

Azo dyes, which contain one or more azo groups (–N=N–), represent the largest class of synthetic colorants used across various industries. nih.gov They are typically synthesized through a two-step process: diazotization followed by a coupling reaction. nih.govajol.infounb.ca In this process, a primary aromatic amine is converted into a diazonium salt, which then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another amine. nih.gov

As a diamine, this compound offers the potential to undergo diazotization at both amine sites, allowing it to be a building block for bis-azo dyes. The synthesis would involve the conversion of both amino groups into diazonium salts, which could then be coupled with two equivalents of a coupling component. The resulting molecule would possess an extended system of conjugated double bonds, incorporating the two azo groups and the aromatic rings from both the benzophenone core and the coupling components.

This extended conjugation is the essence of the chromophore. It lowers the energy of the π → π* electronic transition, shifting the absorption of the molecule from the ultraviolet region into the visible spectrum. The specific color of the dye can be fine-tuned by the choice of the coupling component and by adding various substituent groups (auxochromes) to the aromatic rings. ajol.info These modifications alter the electronic density of the conjugated system, thereby changing the wavelength of maximum absorption (λmax) and influencing the hue and intensity of the color. jbiochemtech.comiosrjournals.org The molar extinction coefficient (ε) is a measure of how strongly the dye absorbs light at a given wavelength and is a key parameter in characterizing its tinctorial strength. iosrjournals.org

Table 2: Typical Spectral Properties of Azo Dyes in Solution This table provides illustrative spectral data for representative azo dyes to show the typical range of absorption, as specific data for dyes derived from this compound is not available in the cited literature.

| Azo Dye Derivative Class | Typical λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Observed Color Range |

|---|---|---|---|

| Monoazo (from simple anilines) | 400 - 500 | 15,000 - 30,000 | Yellow to Orange |

| Monoazo (from naphthols) | 480 - 550 | 20,000 - 40,000 | Orange to Red |

Theoretical and Computational Chemistry Studies of Diaminobenzophenones

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide insights into molecular geometries, electronic properties, and reaction mechanisms.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular computational method for investigating the electronic properties of molecular systems due to its balance of accuracy and computational cost. For other diaminobenzophenone isomers, such as 3,4-diaminobenzophenone (B196073), DFT calculations have been employed to analyze their vibrational spectra and predict molecular structures. nih.govhelsinki.ficonsensus.app For instance, studies on the cyclocondensation product of 3,4-diaminobenzophenone utilized DFT to analyze the chemical reactivity of the resulting molecule. researchgate.netresearchgate.net

A theoretical DFT study of 3,6-diaminobenzophenone would be invaluable for determining key electronic parameters. Such a study would typically involve:

Geometry Optimization: To find the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is crucial for predicting chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-poor regions of the molecule, which is essential for predicting sites of electrophilic and nucleophilic attack.

Although no specific data exists for this compound, DFT remains a powerful tool for future investigations into its electronic behavior.

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark results for molecular properties.

Research on related compounds, such as derivatives of 3,3'-diaminobenzophenone (B177173), has utilized ab initio methods to understand complex photochemical processes like excited-state intramolecular proton transfer. kemisamfundet.se A comprehensive ab initio study of this compound would provide a deeper understanding of its intrinsic electronic structure and could be used to validate results from DFT calculations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with their environment.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. libretexts.orgchemistrysteps.com The flexibility of the benzophenone (B1666685) backbone, with the rotational freedom of the phenyl rings, suggests that this compound can exist in multiple conformations.

A thorough conformational analysis, likely using molecular mechanics force fields or semi-empirical methods, would be necessary to identify the low-energy conformers and the energy barriers between them. This information is critical for understanding its physical properties and how it might interact with other molecules. For example, the conformation of a molecule can significantly influence its biological activity and material properties.

Investigation of Intermolecular Interactions

The amino groups in this compound are capable of forming hydrogen bonds, which are strong intermolecular interactions that significantly influence the physical properties of a substance in the condensed phase. libretexts.org Furthermore, the aromatic rings can participate in π-π stacking interactions.

Computational studies on other isomers, like 4,4'-diaminobenzophenone (B1212843), have explored their ability to form complexes with metal ions and their interactions within biological systems. smolecule.com Molecular dynamics (MD) simulations of this compound in different solvents or in a crystalline state would provide valuable insights into the nature and strength of its intermolecular interactions, helping to explain properties such as solubility, melting point, and crystal packing.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. These models are instrumental in drug discovery and materials science for predicting the properties of new compounds and for optimizing existing structures.

Numerous QSAR studies have been conducted on derivatives of 2,5-diaminobenzophenone, particularly in the context of their activity as farnesyltransferase inhibitors for potential antimalarial or anticancer applications. nih.govnih.govbrieflands.com These studies have identified key molecular descriptors (e.g., steric, electrostatic, and hydrophobic properties) that govern their bioactivity. nih.gov

Should a particular biological activity or property of this compound derivatives be identified, QSAR methodologies could be applied to:

Develop predictive models for that activity.

Identify the key structural features that influence the activity.

Guide the design of new, more potent or optimized derivatives.

A typical QSAR study involves calculating a wide range of molecular descriptors and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a robust and predictive model.

2D and 3D QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological activities of chemical compounds, thereby reducing the time and cost associated with drug discovery. excli.de For diaminobenzophenone derivatives, particularly those investigated as farnesyltransferase inhibitors for antimalarial applications, both 2D and 3D QSAR models have been extensively developed. excli.denih.gov

2D-QSAR Models: Two-dimensional QSAR models establish a correlation between the biological activity and the 2D structural representation of molecules, without considering their 3D conformation. nih.gov For a series of 92 farnesyltransferase inhibitors with a 2,5-diaminobenzophenone scaffold, 2D-QSAR models were developed using various chemometric methods. nih.govresearchgate.net These models employed both linear methods, such as Multiple Linear Regression (MLR), and non-linear methods, including Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.gov The results indicated that while both linear and non-linear models had good predictive capabilities, the non-linear models demonstrated higher accuracy. nih.gov Another approach, Multivariate Image Analysis applied to QSAR (MIA-QSAR), uses pixels from 2D chemical drawings as descriptors, offering a simpler alternative to 3D methods by avoiding the need for conformational screening and 3D alignment. researchgate.netscielo.br

3D-QSAR Models: Three-dimensional QSAR models take into account the 3D conformation of molecules, which is crucial for understanding receptor-ligand interactions. nih.gov Widely used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to diaminobenzophenone derivatives. tandfonline.com A study on 95 diaminobenzophenone farnesyltransferase inhibitors revealed that steric, electrostatic, and hydrophobic properties are key determinants of their bioactivity. tandfonline.com A combined CoMFA/CoMSIA model, which integrated the steric and electrostatic fields from CoMFA with the hydrophobic field from CoMSIA, showed significantly improved predictive power compared to individual models. tandfonline.com

The table below summarizes the statistical parameters for various QSAR models developed for 2,5-diaminobenzophenone derivatives, highlighting the robustness and predictive power of these computational tools.

Table 1: Comparison of Statistical Parameters for Various QSAR Models

| Model Type | Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | r²_pred (Predictive r²) | Reference |

| 2D-QSAR | MLR | 0.835 | 0.817 | - | nih.gov |

| 2D-QSAR | ANN | 0.916 | 0.898 | - | nih.gov |

| 2D-QSAR | SVM | 0.922 | 0.911 | - | nih.gov |

| 3D-QSAR | CoMFA (Steric + Electrostatic) | - | 0.441 | 0.172 | tandfonline.com |

| 3D-QSAR | CoMSIA (Hydrophobic) | 0.672 | 0.416 | 0.370 | tandfonline.com |

| 3D-QSAR | CoMFA + CoMSIA (Combined) | - | - | 0.495 | tandfonline.com |

Data sourced from studies on 2,5-diaminobenzophenone derivatives.

Analysis of Molecular Descriptors (Topological, Steric, Electrostatic, Hydrophobic)

The predictive power of QSAR models is fundamentally based on molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.netnih.govbigchem.eu For diaminobenzophenone derivatives, several classes of descriptors have been identified as critical for their biological activity.

Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule, encoding information about atomic connectivity, size, and branching. researchgate.net Studies on 2,5-diaminobenzophenone have utilized topological descriptors calculated by software like Dragon to build robust QSAR models. nih.govresearchgate.net

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule. 3D-QSAR studies, particularly those using CoMFA, have consistently shown that steric fields are a key factor influencing the bioactivity of diaminobenzophenone inhibitors. tandfonline.com

Electrostatic Descriptors: These descriptors quantify the distribution of charge within a molecule. Both CoMFA and CoMSIA models have demonstrated the importance of electrostatic properties in the interaction between diaminobenzophenone derivatives and their biological targets. tandfonline.com

Hydrophobic Descriptors: Hydrophobicity describes a molecule's tendency to repel water, which is crucial for its transport and binding characteristics. In the analysis of diaminobenzophenone inhibitors, hydrophobicity was found to be a highly interpretive factor, with CoMSIA models showing its significant contribution to bioactivity. tandfonline.com

A comprehensive analysis combining these descriptors has shown that the volume, shape, and polarity of the diaminobenzophenone molecules are the most important parameters governing their activity as farnesyltransferase inhibitors. excli.de

Table 2: Key Molecular Descriptors for Diaminobenzophenone Activity

| Descriptor Type | Description | Relevance to Diaminobenzophenone Activity | Reference |

| Topological | Encodes 2D structural information like connectivity and branching. | Used in 2D-QSAR models to correlate structure with activity. nih.gov | researchgate.net |

| Steric | Relates to the 3D size and shape of the molecule. | A key factor in 3D-QSAR models (CoMFA/CoMSIA) for predicting bioactivity. tandfonline.com | tandfonline.com |

| Electrostatic | Describes the charge distribution and dipole moments. | Significant in 3D-QSAR models, indicating its role in ligand-receptor interactions. tandfonline.com | tandfonline.com |

| Hydrophobic | Measures the molecule's affinity for non-polar environments. | Identified as a highly influential factor in CoMSIA models for predicting inhibitory action. tandfonline.com | tandfonline.com |

Spectroscopic Property Predictions and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. For 3,4-diaminobenzophenone (DABP), detailed vibrational spectral analysis has been performed using Density Functional Theory (DFT) calculations. nih.gov

In one study, the vibrational spectra (FTIR and FT-Raman) of DABP were computed using the B3LYP method with 6-31G* and 6-31G** basis sets. The calculated frequencies were then compared with the experimentally recorded solid-phase FTIR (4000–400 cm⁻¹) and FT-Raman (3500–100 cm⁻¹) spectra. A strong agreement was found between the observed and calculated frequencies, validating the accuracy of the computational model. nih.gov Similarly, for novel benzylindenoquinoxaline compounds derived from 3,4-diaminobenzophenone, DFT methods have been used to compute the isotropic magnetic shieldings, which aids in the assignment of ¹H and ¹³C NMR spectral signals. psgcas.ac.in

The table below presents a selection of observed and calculated vibrational frequencies for 3,4-diaminobenzophenone, demonstrating the close correlation achieved between experimental and theoretical values.

Table 3: Comparison of Observed and Calculated Vibrational Frequencies (cm⁻¹) for 3,4-Diaminobenzophenone

| Vibrational Mode | Observed Frequency (FTIR) | Observed Frequency (FT-Raman) | Calculated Frequency (B3LYP/6-31G**) | Reference |

| N-H Asymmetric Stretch | 3469 | 3468 | 3491 | nih.gov |

| N-H Symmetric Stretch | 3370 | 3371 | 3398 | nih.gov |

| C=O Stretch | 1603 | 1604 | 1618 | nih.gov |

| NH₂ Scissoring | 1630 | - | 1635 | nih.gov |

| C-N Stretch | 1290 | 1290 | 1292 | nih.gov |

Data adapted from a study by Arjunan et al. (2005). nih.gov

Mechanistic Predictions for Chemical Transformations

Computational chemistry enables the prediction of reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimentation alone. nih.govmit.eduarxiv.org For diaminobenzophenones, computational studies can elucidate their reactivity in various chemical transformations.

Furthermore, machine learning approaches are emerging for the prediction of complex chemical reactions. nih.gov These methods model reactions as interactions between molecular orbitals and can be trained on datasets of known reactions to predict the outcomes and mechanisms of new transformations. nih.gov While not yet specifically applied to a broad range of this compound reactions, these tools represent the future of mechanistic prediction. For example, the ReactionPredictor model has shown high accuracy in ranking potential reaction pathways for polar, pericyclic, and radical reactions. nih.gov Such models could be employed to predict the course of condensation reactions involving diaminobenzophenones, like the formation of Schiff bases or quinoxalines, by identifying the most favorable mechanistic steps. psgcas.ac.in

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) is an ultrafast photoreaction where a proton moves between a donor and an acceptor site within the same molecule upon photoexcitation. kemisamfundet.senih.govresearchgate.net This process is fundamental to the function of many fluorescent probes and photostabilizers.

Derivatives of diaminobenzophenones have been used as novel scaffolds to study ESIPT. In a detailed study, a series of symmetric Schiff bases derived from 3,3'-diaminobenzophenone were synthesized and investigated using spectroscopic and computational methods. kemisamfundet.se These molecules, possessing two intramolecular hydrogen bonds, present a fascinating system where up to three different tautomeric forms can exist: the enol-enol (EE) form, the keto-enol (KE) form, and the keto-keto (KK) form. kemisamfundet.se

Computational and experimental findings revealed a precise deactivation pathway:

Ultrafast ESIPT: Upon excitation, an extremely fast ESIPT reaction (<200 femtoseconds) occurs, converting the initial excited cis-EE* tautomer to the cis-KE* tautomer. This is the exclusive deactivation channel for the cis-EE* state. kemisamfundet.se

Isomerization and Relaxation: The newly formed cis-KE* tautomer then undergoes a rapid isomerization (on a picosecond timescale, ~10 ps) and deactivates through a conical intersection. kemisamfundet.se

Metastable Ground State: This process leads to the formation of a metastable trans-KE tautomer in the ground state. kemisamfundet.se

Thermal Reversion: Finally, this metastable species thermally reverts to the original, more stable cis-EE form on a microsecond to millisecond timescale. kemisamfundet.se

Computational studies, including the calculation of 2D potential energy surfaces, suggest that the system is "decoupled," meaning the transfer of the first proton has minimal influence on the energy required for the second proton to transfer. kemisamfundet.se The rate of the deactivation process was also found to be tunable by introducing various electron-donating or electron-withdrawing groups onto the molecular scaffold. kemisamfundet.se This detailed mechanistic understanding is crucial for designing new photochromic materials and fluorescent sensors based on the diaminobenzophenone core.

Analytical Chemistry Methodologies Utilizing Diaminobenzophenones

Derivatization Reagents in Chromatographic Analysis (e.g., LC-MS/MS)

A thorough review of scientific databases and chemical literature yielded no specific examples or methods where 3,6-diaminobenzophenone is used as a derivatization reagent for chromatographic analysis, including liquid chromatography-tandem mass spectrometry (LC-MS/MS). Derivatization is a common strategy to improve the chromatographic behavior and detection sensitivity of analytes. However, research has focused on other reagents, and this compound has not been documented for this purpose.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Matrix Applications

There is no available scientific literature that describes the use of this compound as a matrix for MALDI-TOF MS analysis. In contrast, its isomer, 3,4-diaminobenzophenone (B196073), is a well-documented MALDI matrix.

Enhancement of Oligonucleotide Ion Signals

No studies were found that investigate or demonstrate the use of this compound as a MALDI matrix to enhance ion signals for oligonucleotides.

Improved Detection Limits and Reduced Fragmentation

Consistent with the sections above, no research could be located that assesses the performance of this compound in improving detection limits or reducing analyte fragmentation in MALDI-TOF MS.

Spectroscopic Analysis Methods for Compound Characterization

While spectroscopic data (such as NMR, IR, and UV-Vis) would exist for this compound as part of its synthesis and basic characterization, no specific papers focusing on detailed spectroscopic analysis methods for this compound in the context of the above analytical applications were identified. The available literature on analytical applications and advanced spectroscopic characterization predominantly focuses on other isomers of diaminobenzophenone.

Future Research Directions and Emerging Paradigms for 3,6 Diaminobenzophenone

Development of Novel, Sustainable Synthetic Routes to 3,6-Diaminobenzophenone

The pursuit of environmentally benign and efficient methods for the synthesis of this compound and its isomers, such as 3,4-diaminobenzophenone (B196073), is a growing area of interest. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous materials. google.com For instance, the synthesis of 3,3'- or 3,4'-diaminobenzophenone has been achieved through the nitration of benzophenone (B1666685) followed by reduction, a process that can be inefficient and require extensive purification. google.com

Future research is focused on developing greener alternatives. One promising approach involves the use of palladium-carbon catalysts for hydrogenation, which can significantly improve yield and purity. A patented method for synthesizing 3,4-diaminobenzophenone highlights a two-step process involving ammonification and subsequent hydrogenation, achieving a total recovery of over 90% and high purity. google.com This method emphasizes strict control over reaction parameters to minimize impurity formation. google.com

Another avenue of exploration is the Friedel-Crafts reaction between nitrobenzoyl chloride and chlorobenzene, followed by nitration, catalytic reduction, and dechlorination. google.com This multi-step process allows for the synthesis of diaminobenzophenones from isomer mixtures, potentially reducing the need for rigorous separation of intermediates. google.com The development of catalysts that are both highly active and easily recyclable is a key objective in making these processes more sustainable. researchgate.net

Exploration of New Derivatized Structures with Tunable Photophysical and Electronic Properties

The core structure of diaminobenzophenones provides a versatile scaffold for the synthesis of a wide array of derivatives with tailored photophysical and electronic properties. Research in this area is driven by the potential applications of these compounds in materials science, particularly in organic light-emitting diodes (OLEDs). mdpi.com

By introducing different functional groups and extending the conjugation of the molecule, researchers can fine-tune properties such as absorption and emission wavelengths, quantum yields, and charge transport characteristics. For example, Schiff base derivatives of 3,4-diaminobenzophenone have been synthesized through condensation reactions with various aldehydes and ketones. rasayanjournal.co.insysrevpharm.orgroyalliteglobal.comresearchgate.net These Schiff bases and their metal complexes exhibit interesting electronic properties and have been characterized using techniques like UV-Vis, FT-IR, and NMR spectroscopy. rasayanjournal.co.insysrevpharm.orgroyalliteglobal.comresearchgate.net

Furthermore, azo-Schiff base ligands derived from 3,4-diaminobenzophenone have been shown to possess unique electronic and chelating properties. royalliteglobal.com The synthesis of benzophenone derivatives through reactions like Buchwald-Hartwig and Ullmann aminations, as well as Suzuki coupling, has led to the development of new host materials for phosphorescent OLEDs. mdpi.com The goal is to create materials with high thermal stability, good film-forming properties, and efficient energy transfer capabilities.

Advanced Characterization of Novel Coordination Complexes and Their Catalytic Potential

Diaminobenzophenone isomers are excellent ligands for the formation of coordination complexes with a variety of transition metals. rasayanjournal.co.insysrevpharm.orgroyalliteglobal.comsrce.hrias.ac.inijirse.com The resulting metal complexes often exhibit enhanced biological activity and catalytic potential compared to the free ligands. rasayanjournal.co.inias.ac.in

The synthesis of these complexes is typically achieved through template condensation or by reacting the pre-synthesized Schiff base ligand with a metal salt. rasayanjournal.co.inias.ac.in Characterization of these complexes involves a suite of analytical techniques, including elemental analysis, IR and UV-Vis spectroscopy, NMR, mass spectrometry, and magnetic susceptibility measurements to determine their structure and geometry. rasayanjournal.co.insysrevpharm.orgroyalliteglobal.comsrce.hrias.ac.inijirse.com Studies have reported the synthesis of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), and Au(III) complexes with ligands derived from 3,4-diaminobenzophenone. rasayanjournal.co.insysrevpharm.orgroyalliteglobal.comias.ac.in These complexes often adopt octahedral or square planar geometries. sysrevpharm.orgroyalliteglobal.com

A significant area of future research lies in exploring the catalytic activity of these complexes. For instance, a copper Schiff-base complex of 3,4-diaminobenzophenone supported on magnetic MCM-41 has been shown to be a highly efficient and reusable catalyst for the synthesis of tetrazoles and pyranopyrazoles. researchgate.net The development of such heterogeneous catalysts is a key aspect of green chemistry, as they can be easily separated from the reaction mixture and reused. researchgate.net

Computational Design and Predictive Modeling for Targeted Applications

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are becoming increasingly important in the rational design of novel this compound derivatives with specific biological activities. nih.govnih.gov These methods aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For example, 3D-QSAR studies on 2,5-diaminobenzophenone derivatives as farnesyltransferase inhibitors have revealed that steric, electrostatic, and hydrophobic properties are key determinants of their bioactivity. nih.gov By understanding these relationships, it is possible to predict the activity of new, unsynthesized compounds and to prioritize the synthesis of the most promising candidates. nih.gov

Predictive modeling encompasses a range of techniques, including regression models, decision trees, and neural networks, which can be used to forecast various properties of molecules. mygreatlearning.comfrontiersin.org The use of computational tools like Density Functional Theory (DFT) allows for the investigation of the electronic structure, molecular orbitals, and non-linear optical properties of these compounds. nih.gov This in-silico approach can significantly accelerate the discovery and development of new diaminobenzophenone-based materials and therapeutic agents.

Integration of this compound into Multifunctional Materials Systems

The unique chemical structure of this compound and its derivatives makes them attractive building blocks for the creation of multifunctional materials. Their ability to act as monomers in polymerization reactions allows for their incorporation into high-performance polymers like polyimides. globalspec.comottokemi.com Polyimides based on 4,4'-diaminobenzophenone (B1212843) are known for their excellent thermal stability. globalspec.com

Future research will likely focus on synthesizing novel polymers incorporating this compound to achieve a combination of desirable properties, such as thermal resistance, mechanical strength, and specific electronic or optical functions. The development of soluble polyimides is a key challenge, as many of these polymers are intractable, limiting their processability. globalspec.com

Furthermore, the integration of diaminobenzophenone-based complexes into larger systems, such as metal-organic frameworks (MOFs) or supported catalysts, is a promising area. researchgate.net For instance, modifying mesoporous silica (B1680970) like KIT-6 with 3,4-diaminobenzophenone and subsequently immobilizing a copper complex has resulted in a reusable and environmentally friendly nanocatalyst. bohrium.com These multifunctional systems could find applications in catalysis, gas storage, and sensing.

Expanding Analytical Applications in Niche Areas

Beyond their use in materials science and medicinal chemistry, diaminobenzophenones are finding applications in analytical chemistry. 3,4-Diaminobenzophenone has been successfully employed as a reactive matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for the sensitive detection of α-ketoacids. acs.orgresearchgate.netacs.org This method relies on the reaction between the o-phenylenediamine (B120857) moiety of the matrix and the α-ketoacid to form a derivative that is more readily ionized. acs.org

This reactive matrix approach offers advantages such as improved detection limits, reduced fragmentation, and better reproducibility compared to conventional matrices. nih.gov The method has been applied to the analysis of real samples, including dietary supplements and beverages. acs.org

Another analytical application is the use of 3,4-diaminobenzophenone as a complexing agent for the solvent extraction and spectrophotometric determination of metal ions, such as Cu(II). asianpubs.orgasianpubs.org The formation of a colored complex allows for the quantitative determination of the metal ion concentration. asianpubs.orgasianpubs.org Future research could explore the development of new analytical methods based on this compound for the detection and quantification of other important analytes in various matrices.

Green Chemistry Approaches in the Synthesis and Application of Diaminobenzophenones

The principles of green chemistry are increasingly guiding the research and development of chemical processes. chemicals.gov.injptcp.com In the context of diaminobenzophenones, this translates to a focus on developing synthetic methods that are more energy-efficient, use less hazardous solvents and reagents, and generate minimal waste. alfa-chemistry.comnih.gov The use of water as a solvent and the development of catalytic reactions are key strategies in this endeavor. rsc.org

The application of green chemistry principles also extends to the use of diaminobenzophenones. For example, the development of water-soluble Schiff base complexes derived from 3,4-diaminobenzophenone for applications like anticancer agents represents a move towards more environmentally friendly pharmaceuticals. rsc.org Similarly, the use of diaminobenzophenone-based catalysts that can be easily recovered and reused aligns with the green chemistry goal of waste minimization. researchgate.net

Future research will continue to emphasize the integration of green chemistry throughout the entire lifecycle of diaminobenzophenone-based products, from their synthesis to their final application and disposal. jptcp.com This includes the exploration of bio-based starting materials and the design of products that are inherently less toxic and more biodegradable.

Data Tables

Table 1: Spectroscopic Data for Schiff Base Ligands and Complexes Derived from 3,4-Diaminobenzophenone

| Compound | Key IR Bands (cm⁻¹) | ¹H NMR Signals (ppm) | UV-Vis λmax (nm) | Reference |

| Ligand L1 (from Dibenzoylmethane) | 1639-1825 (C=O), 1584-1616 (C=N) | 6.8-7.3 (aromatic) | - | rasayanjournal.co.in |

| Ligand L2 (from 5-Chloroisatin) | 1639-1825 (C=O), 1584-1616 (C=N) | 6.8-7.9 (aromatic) | - | rasayanjournal.co.in |

| Co(III) Schiff Base Complex | ~1604-1610 (C=N), 1645-1655 (C=O) | 6.5-7.8 (aromatic), ~9.1 (azomethine) | Isosbestic points observed during titration | srce.hr |

| Azo-Schiff Base Ligand | - | - | - | royalliteglobal.com |

| Ni(II) Azo-Schiff Base Complex | - | - | Red-shifted compared to ligand | royalliteglobal.com |

Table 2: Applications and Properties of 3,4-Diaminobenzophenone Derivatives

| Derivative/System | Application | Key Finding | Reference |

| 3,4-Diaminobenzophenone | MALDI-TOF MS Matrix | Effective for sensitive detection of α-ketoacids | acs.orgnih.gov |

| Cu(II) Schiff-base complex on magnetic MCM-41 | Catalyst | Highly efficient and reusable for tetrazole synthesis | researchgate.net |

| 2,5-Diaminobenzophenone Derivatives | Farnesyltransferase Inhibitors | Activity correlated with steric, electrostatic, and hydrophobic properties | nih.gov |

| Polyimides from 4,4'-Diaminobenzophenone | High-Performance Polymers | Good thermal properties but limited solubility | globalspec.com |

| 3,4-Diaminobenzophenone | Complexing Agent | Forms a colored complex with Cu(II) for spectrophotometric determination | asianpubs.orgasianpubs.org |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of diaminobenzophenone derivatives, and how do they influence experimental design?

- Methodological Answer : For isomers like 3,4-Diaminobenzophenone, key properties include a melting point of 115–117°C, water solubility of 410 mg/L (20°C), and UV absorption maxima at ~300 nm. These properties dictate solvent selection (e.g., ethanol for recrystallization), storage conditions (dry, inert atmosphere), and spectroscopic quantification methods .

Q. How can diaminobenzophenone isomers be synthesized, and what are common purification strategies?

- Methodological Answer : Synthesis often involves nitration of benzophenone derivatives followed by catalytic reduction (e.g., Pd/C in ethanol). For example, 3,4-Diaminobenzophenone synthesis requires strict control of nitro-group positioning. Purification via recrystallization in ethanol removes acetylated byproducts, with yields typically ~70–80% .

Q. What analytical techniques are optimal for characterizing diaminobenzophenone derivatives?

- Methodological Answer :

- HPLC-UV : For purity assessment (C18 column, methanol/water gradient).

- FT-IR : Confirmation of amine (-NH₂) and carbonyl (C=O) functional groups (peaks at 3300–3400 cm⁻¹ and 1650 cm⁻¹, respectively).

- ¹H-NMR : Distinguishes isomers via aromatic proton splitting patterns (e.g., meta vs. para substitution) .

Advanced Research Questions

Q. How does 3,4-Diaminobenzophenone serve as a matrix in MALDI-TOF mass spectrometry for oligonucleotide analysis?

- Methodological Answer : Its strong UV absorption at 337 nm enhances desorption/ionization efficiency. Compared to traditional matrices (e.g., α-cyano-4-hydroxycinnamic acid), it minimizes fragmentation and adduct formation in low m/z regions (<500 Da), improving signal-to-noise ratios for oligonucleotides .

Q. What challenges arise when synthesizing Schiff base ligands from diaminobenzophenone derivatives for metal coordination studies?

- Methodological Answer :